molecular formula C11H13NO3 B556357 (S)-Methyl 2-acetamido-2-phenylacetate CAS No. 36060-84-1

(S)-Methyl 2-acetamido-2-phenylacetate

Cat. No. B556357
CAS RN: 36060-84-1
M. Wt: 207.23 g/mol
InChI Key: SAPRVTLHJXZROQ-JTQLQIEISA-N
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Description

(S)-Methyl 2-acetamido-2-phenylacetate, also known as M2APA, is an important organic compound used in many scientific and industrial applications. It is a chiral molecule that has been found to have a wide range of biological activities, including antibacterial and antifungal properties. In addition, M2APA has been used in the synthesis of various pharmaceuticals, including drugs used to treat cancer and HIV/AIDS.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate can be achieved through a multi-step process involving the reaction of starting materials with various reagents.

Starting Materials
(S)-Phenylalanine, Methyl chloroformate, Sodium hydroxide, Acetic anhydride, Aniline

Reaction
1. (S)-Phenylalanine is treated with methyl chloroformate in the presence of sodium hydroxide to form (S)-methyl 2-chloro-2-phenylacetate., 2. The resulting compound is then reacted with aniline to form (S)-methyl 2-(phenylamino)-2-phenylacetate., 3. The compound is then treated with acetic anhydride to form (S)-methyl 2-acetamido-2-phenylacetate.

Mechanism Of Action

The mechanism of action of (S)-Methyl 2-acetamido-2-phenylacetate is not fully understood. However, it is believed that (S)-Methyl 2-acetamido-2-phenylacetate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, (S)-Methyl 2-acetamido-2-phenylacetate has been found to interact with other enzymes, such as lipoxygenase, which is involved in the production of leukotrienes.

Biochemical And Physiological Effects

(S)-Methyl 2-acetamido-2-phenylacetate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. In addition, (S)-Methyl 2-acetamido-2-phenylacetate has been found to inhibit the growth of bacteria and fungi, and has been found to have antiviral and anti-tumor activities.

Advantages And Limitations For Lab Experiments

(S)-Methyl 2-acetamido-2-phenylacetate has a number of advantages for laboratory experiments. It is a relatively easy compound to synthesize, and is commercially available. In addition, (S)-Methyl 2-acetamido-2-phenylacetate has a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations associated with (S)-Methyl 2-acetamido-2-phenylacetate, including its low solubility in water and its potential to cause skin irritation.

Future Directions

(S)-Methyl 2-acetamido-2-phenylacetate has a number of potential future directions, including its use as a therapeutic agent for the treatment of various diseases, including cancer and HIV/AIDS. In addition, (S)-Methyl 2-acetamido-2-phenylacetate could be used to develop new drugs and to study the effects of various compounds on cellular and molecular processes. Finally, (S)-Methyl 2-acetamido-2-phenylacetate could be used to study the effects of various environmental toxins on human health.

Scientific Research Applications

(S)-Methyl 2-acetamido-2-phenylacetate has been used in a variety of scientific research applications, including drug development and the study of cellular and molecular biology. (S)-Methyl 2-acetamido-2-phenylacetate has been used to synthesize a variety of drugs, including cancer drugs and HIV/AIDS drugs. In addition, (S)-Methyl 2-acetamido-2-phenylacetate has been used to study the effects of various compounds on cell proliferation, apoptosis, and other cellular processes.

properties

IUPAC Name

methyl (2S)-2-acetamido-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPRVTLHJXZROQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427188
Record name Methyl (2S)-acetamido(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-acetamido-2-phenylacetate

CAS RN

36060-84-1
Record name Methyl (2S)-acetamido(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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